3,4-Diethyloxy phenylacetic acid
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Overview
Description
3,4-Diethyloxy phenylacetic acid is an organic compound with the molecular formula C12H16O4. It is known for its potential applications in the field of pharmaceuticals and organic synthesis. The compound is characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 4 positions, and a phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diethyloxy phenylacetic acid can be synthesized from 3,4-dihydroxy phenylacetic acid through an etherification reaction. The process involves dissolving 3,4-dihydroxy phenylacetic acid and barium hydroxide octahydrate in water, followed by the addition of diethyl sulfate. The solution is stirred at ambient temperature and then at 40°C. After acidification and extraction, the product is purified using silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyloxy phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
3,4-Diethyloxy phenylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Diethyloxy phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Dihydroxyphenylacetic acid: Precursor for the synthesis of 3,4-Diethyloxy phenylacetic acid.
Phenylacetic acid: Basic structure without additional substituents.
Uniqueness
This compound is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-[3,4-bis(hydroxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O4/c11-5-8-2-1-7(4-10(13)14)3-9(8)6-12/h1-3,11-12H,4-6H2,(H,13,14) |
InChI Key |
MXCWTMGQSIRUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)CO)CO |
Origin of Product |
United States |
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